molecular formula C12H14F3NO2 B2817976 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2201829-17-4

2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine

Cat. No.: B2817976
CAS No.: 2201829-17-4
M. Wt: 261.244
InChI Key: JZTVBVUHVDBMKC-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an oxan-3-yl methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves the reaction of a pyridine derivative with an oxan-3-yl methoxy group and a trifluoromethyl group. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxan-3-yl methoxy halide in the presence of a base. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. The choice of solvents and purification methods, such as crystallization or chromatography, also play a significant role in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The oxan-3-yl methoxy group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the oxan-3-yl methoxy group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)pyridine: Similar structure but without the oxan-3-yl methoxy group, leading to variations in reactivity and applications.

    2-(Methoxy)pyridine:

Uniqueness: 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine is unique due to the presence of both the oxan-3-yl methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-4-1-5-16-11(10)18-8-9-3-2-6-17-7-9/h1,4-5,9H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTVBVUHVDBMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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